molecular formula C11H14N6O B5596799 2-(1H-imidazol-1-yl)-4-methoxy-6-(1-pyrrolidinyl)-1,3,5-triazine

2-(1H-imidazol-1-yl)-4-methoxy-6-(1-pyrrolidinyl)-1,3,5-triazine

Cat. No. B5596799
M. Wt: 246.27 g/mol
InChI Key: ATELFQCJWBBUJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the target structure often involves the reaction of substituted triazines with various nucleophiles or the cyclization of precursor molecules under specific conditions. For instance, the synthesis of imidazo[4,5-e]-as-triazine 1-oxides, structurally related to guanine and hypoxanthine, has been reported through reactions involving diamino-triazine derivatives and further oxidation steps (Tzeng, Wei, & Hwang, 1994). Another example includes the synthesis of 6-aryl-2,3-dihydro-6aH-imidazo[1.2-a]pyrido[1,2-c][1,3,5]triazin-5(6H)-ones from 2-chloro-3,4-dihydroimidazole reacting with aromatic isocyanates and further cyclization steps (Sa̧czewski, Gdaniec, & Ośmiałowski, 1987).

Molecular Structure Analysis

The molecular structure of similar compounds reveals intricate details about the arrangement of atoms and the spatial orientation of the molecule. For example, the crystal structure of related compounds, such as 8-(6-Chloro-pyridin-3-ylmethyl)-2,6,7,8-tetrahydro-imidazo[2,1-c][1,2,6-chloropyridyl-3-yl-4]triazin-3-one, provides insight into the ring conformation and intermolecular interactions (Kapoor, Gupta, Rajnikant, Deshmukh, & Sripanavar, 2011).

Chemical Reactions and Properties

The chemical reactivity of triazine derivatives often includes nucleophilic substitution reactions, cyclization, and interaction with various reagents to form new heterocyclic compounds. The reactions can lead to a diverse array of products with potential biological activity. The versatility in chemical reactions underscores the importance of understanding the reactivity patterns of such molecules (Nitta, Ohtsuki, Mitsumoto, & Naya, 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds containing imidazole rings have biological activity and are used in medicinal chemistry .

Future Directions

The future research directions for this compound would likely depend on its observed properties and potential applications. Given its complex structure and the presence of several functional groups known to confer biological activity, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

2-imidazol-1-yl-4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O/c1-18-11-14-9(16-5-2-3-6-16)13-10(15-11)17-7-4-12-8-17/h4,7-8H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATELFQCJWBBUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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